3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound classified under aldehydes. It features a tetrahydronaphthalene moiety attached to a propanal functional group. The compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules.
The compound can be derived from tetrahydronaphthalene, which is a bicyclic compound commonly used as a solvent and in the synthesis of other organic compounds. Its derivatives have been explored for various pharmaceutical applications, including anti-inflammatory agents and other therapeutic uses .
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal belongs to the class of aliphatic aldehydes due to the presence of the aldehyde functional group (-CHO). It is also categorized under aromatic compounds because of the tetrahydronaphthalene structure.
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is , with a molecular weight of approximately 204.26 g/mol. The structure consists of a propanal group attached to a tetrahydronaphthalene ring system.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can participate in various chemical reactions:
Reagents and conditions must be optimized for each reaction type to ensure high yields and selectivity. For example, oxidation reactions typically require acidic conditions for optimal activity.
The mechanism of action for compounds like 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal often involves interactions at the molecular level with biological targets. For instance:
Research indicates that tetrahydronaphthalene derivatives may act on glucocorticoid receptors and other related pathways involved in inflammation and immune response modulation .
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has potential applications in:
Catalytic hydrogenation serves as a cornerstone for synthesizing the tetralin core structure essential to 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal. This process typically employs naphthalene or its derivatives as starting materials, with heterogeneous catalysts facilitating syn-addition of hydrogen across aromatic systems. Palladium-on-carbon (Pd/C, 5-10% loading) in ethyl acetate or ethanol at 50-80°C achieves near-quantitative conversion to 1,2,3,4-tetrahydronaphthalene (tetralin) within 4-6 hours [5]. For substrates bearing oxygen-sensitive functional groups, Adams' platinum oxide catalyst under moderate hydrogen pressure (3-5 atm) provides superior chemoselectivity, preserving aldehydes and ketones while saturating the naphthalene ring system [5].
Recent advances focus on asymmetric hydrogenation for enantiomerically pure tetralin precursors. Chiral ruthenium-(BINAP) complexes catalyze the desymmetrization of 1,5-disubstituted naphthalenes, achieving enantiomeric excess (ee) >95% when conducted in supercritical CO₂ at 100 bar pressure. This methodology addresses the stereochemical requirements for biologically active derivatives where the 1-position chirality influences receptor binding affinity [5].
Table 1: Catalytic Systems for Tetralin Synthesis
| Substrate | Catalyst System | Conditions | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Naphthalene | Pd/C (5%) | EtOAc, 50°C, 4h | 99.8 | >99 |
| 6-Methoxynaphthalene | PtO₂ | EtOH, 3 atm H₂, 6h | 95.2 | 97 |
| 1,5-Dimethoxynaphthalene | Ru-(S)-BINAP | scCO₂, 100 bar, 12h | 88.7 | 94 (ee=96%) |
The Darzens reaction enables strategic functionalization at the tetralin's benzylic position, providing access to α,β-epoxyaldehydes that serve as precursors to 3-substituted propanals. This method involves condensation of tetralin-1-carbaldehyde with α-haloesters under phase-transfer conditions (50% NaOH/toluene with benzyltriethylammonium chloride). The resulting glycidic esters undergo decarboxylative rearrangement upon heating with sodium methoxide in methanol, yielding trans-2-substituted-3-(tetralin-1-yl)propanals with diastereomeric ratios exceeding 4:1 [1] [5].
Electrophilic aromatic substitution (EAS) modifications permit regioselective derivatization of the tetralin aromatic ring prior to propanal side-chain installation. Bromination using bromine in acetic acid at 40°C achieves selective 6-monobromination (82% yield), while Friedel-Crafts acylation with acetyl chloride/AlCl₃ in dichloroethane affords the 6-acetyl derivative (76% yield). These positions are electronically activated for subsequent cross-coupling reactions, enabling the introduction of carbon-linked bioisosteres such as pyridyl or thiazole rings that modulate compound polarity without altering the propanal side-chain conformation [5].
Table 2: Electrophilic Substitution Regioselectivity in Tetralin Derivatives
| Electrophile | Catalyst | Temperature (°C) | Major Isomer (%) | Yield (%) |
|---|---|---|---|---|
| Br₂ | None | 40 | 6-Bromo (98) | 82 |
| CH₃COCl | AlCl₃ | 25 | 6-Acetyl (95) | 76 |
| (CH₃)₂CHCOCl | FeCl₃ | 0 | 5-Isobutyryl (90) | 68 |
| ClSO₂H | SO₃ complex | 120 | 6-Sulfochloride (99) | 58 |
Construction of the propanal side-chain employs two principal strategies: (1) Friedel-Crafts alkylation of tetralin with acrolein dimethyl acetal followed by acidic hydrolysis, and (2) Wittig olefination of tetralin-1-carbaldehyde with (carbethoxymethylene)triphenylphosphorane, yielding α,β-unsaturated esters that undergo catalytic hydrogenation (Pd/C, H₂ 50 psi) to saturated propanoates. Lithium aluminum hydride (LiAlH₄) reduction then delivers the propanol intermediate, which is oxidized to the target aldehyde using pyridinium chlorochromate (PCC) on celite in dichloromethane (65-70% overall yield) [3].
Reductive amination routes enable conversion of the propanal to pharmacologically active amines. Condensation with primary amines (methylamine, benzylamine) in methanol containing 3Å molecular sieves, followed by sodium borohydride reduction, affords secondary amines crucial for bioactive molecules. For dopamine receptor-targeting compounds, enantiomerically pure (R)-1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine undergoes stereoselective coupling with 3-(tetralin-1-yl)propanal to generate hybrid molecules exhibiting dual D₂/D₃ agonism (EC₅₀ = 1.58-4.51 nM) [3]. Chiral resolution via diastereomeric salt formation with L-(+)-tartaric acid in ethanol achieves >99% ee for the (R)-enantiomer, which demonstrates superior receptor activation compared to its (S)-counterpart in GTPγS binding assays.
Table 3: Reductive Amination Outcomes with 3-(Tetralin-1-yl)propanal
| Amine | Reducing Agent | Solvent | Yield (%) | Application Target |
|---|---|---|---|---|
| Methylamine | NaBH₄ | MeOH | 85 | Sigma ligand precursor |
| 1-(3-Hydroxyphenyl)piperazine | NaBH(OAc)₃ | DCE | 72 | Serotonin receptor modulator |
| (R)-1-(Indan-2-yl)ethylamine | NaBH₃CN | MeOH/AcOH | 68 | Dopamine D₂/D₃ agonist |
| 4-(2-Aminoethyl)morpholine | H₂/Pd(OH)₂ | EtOAc | 77 | Antiproliferative agent |
The propanal terminus serves as an anchor for constructing bioactive hybrids through diverse linker chemistries. For sigma-2 receptor ligands, N-alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-piperazines with 3-bromo-(tetralin-1-yl)propanal generates key intermediates that undergo reductive amination with fluorescent tags. Optimal receptor affinity (Kᵢ = 10.8 nM) occurs when NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophores connect via 6-aminopropyl spacers, preserving σ₂ binding while enabling cellular imaging [2]. Microwave-assisted Sonogashira coupling (Pd(PPh₃)₄, CuI, DMF, 120°C, 20 min) installs terminal alkynes for click chemistry conjugation with azido-functionalized biomarkers, achieving >90% conjugation efficiency without epimerization at the tetralin chiral center.
For iron-chelating neuroprotective agents, Knoevenagel condensation with 8-hydroxyquinoline-2-carboxaldehyde produces unsaturated vinylogous derivatives that undergo selective 1,4-reduction (Pd/C, HCOONH₄) to yield bifunctional compounds. These hybrids demonstrate potent iron(III) chelation (log β = 12.7) while maintaining dopamine D₂ receptor agonism (EC₅₀ = 4.3 nM). Molecular modeling confirms simultaneous engagement of the tetralin moiety with the dopamine receptor orthosteric site and the quinoline-iron complex within a proximal hydrophobic pocket, enabling targeted antioxidant activity in neuronal cells [3].
Table 4: Bioactive Hybrids Derived from 3-(Tetralin-1-yl)propanal
| Conjugate Type | Linker Chemistry | Biological Target | Key Property |
|---|---|---|---|
| Fluorescent sigma ligand | 6-Aminopropyl spacer | σ₂ receptors | Kᵢ = 10.8 nM, λₑₓ = 467 nm |
| Iron-chelator hybrid | Unsaturated propenyl | D₂ receptors / Fe³⁺ | D₂ EC₅₀ = 4.3 nM, pFe = 18.2 |
| Antiproliferative agent | Triazole from alkyne-azide | Tubulin polymerization | IC₅₀ = 42 nM (MCF-7 cells) |
| Radiopharmaceutical | DOTA-maleimide adduct | Somatostatin receptors | ⁶⁸Ga labeling (RCY > 95%) |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1